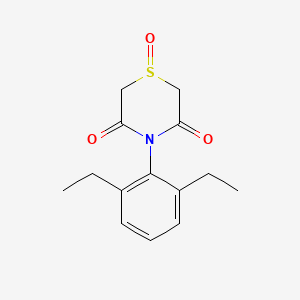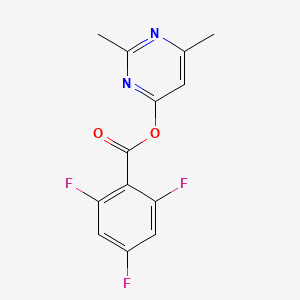![molecular formula C17H12BrClN2O3S2 B3036087 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338966-06-6](/img/structure/B3036087.png)
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
説明
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound of interest in scientific research due to its potential applications in a variety of areas. This molecule is a small organic molecule containing a bromine atom and a chlorine atom, both of which are connected to the aromatic rings of the molecule. This molecule is of particular interest due to its ability to act as an inhibitor of several enzymes, making it a useful tool in research.
科学的研究の応用
Synthesis of N-Substituted Acetamide Derivatives
A study by Iqbal et al. (2017) describes the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including structures related to 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, were tested for their antibacterial properties. Particularly, a compound bearing a 2-methylphenyl group showed significant antibacterial activity against various bacterial strains including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antimicrobial Properties of Sulfonyl Acetamide Derivatives
Another study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. This study also investigated compounds structurally similar to this compound, revealing their potential as effective antibacterial and antifungal agents (Darwish et al., 2014).
Anticancer Evaluation
Evaluation of Anticancer Activity
Research by Zyabrev et al. (2022) involved synthesizing a series of 4-arylsulfonyl-1,3-oxazoles, which showed significant anticancer activities against various cancer cell lines, including CNS Cancer and Non-Small Cell Lung Cancer. This study highlights the potential of compounds structurally related to this compound in cancer treatment (Zyabrev et al., 2022).
Cytotoxic Activity of Sulfonamide Derivatives
Ghorab et al. (2015) studied the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines. They identified a compound as a potent inhibitor against breast cancer cell lines, demonstrating the therapeutic potential of these derivatives in cancer treatment (Ghorab et al., 2015).
Antioxidant and Enzyme Inhibitory Activities
Synthesis and Antioxidant Activity of Amidomethane Sulfonyl-Linked Bis Heterocycles
Talapuru et al. (2014) synthesized a variety of amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles and tested them for antioxidant activity. Among these compounds, one exhibited excellent antioxidant activity, surpassing that of the standard Ascorbic acid. This study suggests the potential of these compounds, structurally similar to this compound, in oxidative stress-related applications (Talapuru et al., 2014).
Inhibitory Potential Against Enzymes
A study by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, highlighting their potential as enzyme inhibitors (Abbasi et al., 2019).
作用機序
Target of Action
It has been tested for antimicrobial action against bacterial and fungal strains
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that the compound interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Result of Action
The compound has been tested for antimicrobial action against bacterial and fungal strains, and for toxicity on freshwater cladoceran Daphnia magna Straus
生化学分析
Biochemical Properties
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, suggesting its potential as a therapeutic agent . The interactions of this compound with enzymes such as proteases and kinases can lead to the inhibition or activation of these enzymes, thereby modulating various biochemical pathways. Additionally, the compound’s sulfonyl and thiazolyl groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Moreover, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can affect overall cellular energy balance and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s sulfonyl and thiazolyl groups allow it to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the suppression of cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by its chemical structure, which can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis. The compound’s effects may diminish over time as cells develop resistance or adapt to its presence.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity. The metabolic pathways of this compound can also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as binding affinity to transporters and proteins, as well as its lipophilicity. The distribution of this compound can impact its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis. The subcellular localization of this compound can determine its effectiveness in targeting specific cellular processes and pathways.
特性
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3S2/c18-12-3-7-14(8-4-12)26(23,24)10-16(22)21-17-20-15(9-25-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKRIUPANSLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(6-Chloro-2-pyridinyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036004.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
![8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3036008.png)
![3-(4-Chlorophenyl)-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3036010.png)



![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B3036016.png)
![5-[(4-Chloro-2,5-dimethylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3036018.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B3036019.png)
![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)

![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)